molecular formula C6H11NO2S2 B093364 1,1-Bis(ethylthio)-2-nitroethylene CAS No. 19419-96-6

1,1-Bis(ethylthio)-2-nitroethylene

Cat. No. B093364
CAS RN: 19419-96-6
M. Wt: 193.3 g/mol
InChI Key: WQFYZWXFKNXUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Bis(ethylthio)-2-nitroethylene (BETNE) is a chemical compound that belongs to the family of nitroalkenes. It is a yellowish liquid with a strong odor and is primarily used in scientific research. BETNE has been found to have several interesting properties, making it a valuable tool for scientists studying various biological and chemical processes. In

Mechanism Of Action

1,1-Bis(ethylthio)-2-nitroethylene has been found to have a unique mechanism of action. It is a Michael acceptor, which means that it can undergo a Michael addition reaction with a nucleophile. This reaction can occur with various biological molecules, such as thiols and amines. The resulting product can then undergo further reactions, leading to various biological and chemical effects.

Biochemical And Physiological Effects

1,1-Bis(ethylthio)-2-nitroethylene has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. 1,1-Bis(ethylthio)-2-nitroethylene has also been found to have anti-inflammatory and antioxidant properties. In addition, 1,1-Bis(ethylthio)-2-nitroethylene has been found to have anticancer activity, making it a potential tool for cancer therapy.

Advantages And Limitations For Lab Experiments

1,1-Bis(ethylthio)-2-nitroethylene has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. 1,1-Bis(ethylthio)-2-nitroethylene has also been found to have a unique mechanism of action, making it a valuable tool for studying various biological and chemical processes. However, there are also limitations to using 1,1-Bis(ethylthio)-2-nitroethylene in lab experiments. It can be toxic and unstable, making it difficult to handle and store. 1,1-Bis(ethylthio)-2-nitroethylene can also react with various biological molecules, leading to non-specific effects.

Future Directions

There are several future directions for the use of 1,1-Bis(ethylthio)-2-nitroethylene in scientific research. One potential direction is the use of 1,1-Bis(ethylthio)-2-nitroethylene in cancer therapy. 1,1-Bis(ethylthio)-2-nitroethylene has been found to have anticancer activity, and further studies could lead to the development of 1,1-Bis(ethylthio)-2-nitroethylene-based drugs for cancer treatment. Another potential direction is the use of 1,1-Bis(ethylthio)-2-nitroethylene in the synthesis of other compounds. 1,1-Bis(ethylthio)-2-nitroethylene has been used in the synthesis of pyrroles and β-lactams, and further studies could lead to the development of new compounds with unique properties. Finally, 1,1-Bis(ethylthio)-2-nitroethylene could be used in the study of various biological processes, such as enzyme activity and protein function. Further studies could lead to a better understanding of these processes and the development of new drugs and therapies.
Conclusion
In conclusion, 1,1-Bis(ethylthio)-2-nitroethylene is a valuable tool for scientific research. Its unique properties make it a useful tool for studying various biological and chemical processes. 1,1-Bis(ethylthio)-2-nitroethylene has several advantages for lab experiments, but there are also limitations to its use. Further studies could lead to the development of new drugs and therapies based on 1,1-Bis(ethylthio)-2-nitroethylene and a better understanding of various biological processes.

Synthesis Methods

The synthesis of 1,1-Bis(ethylthio)-2-nitroethylene involves the reaction of 1,1-dichloro-2-nitroethylene with sodium ethyl mercaptide in a solvent such as tetrahydrofuran (THF). The reaction takes place at low temperatures and is typically carried out under an inert atmosphere. The resulting product is 1,1-Bis(ethylthio)-2-nitroethylene, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

1,1-Bis(ethylthio)-2-nitroethylene has been used in various scientific research applications, primarily in the field of organic chemistry. It is a useful tool for studying the reaction mechanisms of various chemical processes. 1,1-Bis(ethylthio)-2-nitroethylene has also been used in the synthesis of other compounds, such as pyrroles and β-lactams. In addition, 1,1-Bis(ethylthio)-2-nitroethylene has been found to have biological activity, making it a valuable tool for studying various biological processes.

properties

CAS RN

19419-96-6

Product Name

1,1-Bis(ethylthio)-2-nitroethylene

Molecular Formula

C6H11NO2S2

Molecular Weight

193.3 g/mol

IUPAC Name

1,1-bis(ethylsulfanyl)-2-nitroethene

InChI

InChI=1S/C6H11NO2S2/c1-3-10-6(11-4-2)5-7(8)9/h5H,3-4H2,1-2H3

InChI Key

WQFYZWXFKNXUQD-UHFFFAOYSA-N

SMILES

CCSC(=C[N+](=O)[O-])SCC

Canonical SMILES

CCSC(=C[N+](=O)[O-])SCC

Other CAS RN

19419-96-6

Origin of Product

United States

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